![molecular formula C31H45N3O2 B13439264 Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)](/img/structure/B13439264.png)
Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.
Análisis De Reacciones Químicas
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) involves its interaction with specific molecular targets, such as the somatostatin receptor subtype 2 (sst2). By binding to this receptor, the compound can modulate various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) can be compared with other spiro compounds, such as:
- 1’-(4-hydroxy-1-(4-fluorobenzyl)piperidin-3-yl)spiro(1H-indene-1,4’-piperidine)
- 1-(4-isopropylcyclohexyl)-5’-methyl-2’-phenylhexahydrospiro(piperidine-4,1’-pyrrolo(3,4-c)pyrrole)
- 1’-(4-methoxyphenyl)-2’-(furan-2-carbonyl)-1’,2’,5’,6’,7’,7a’-hexahydrospiro(indoline-3,3’-pyrrolizin)-2-one
These compounds share the spiro linkage but differ in their substituents and overall structure, which can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C31H45N3O2 |
|---|---|
Peso molecular |
491.7 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-cyclohexyl-N-[(2S)-3-cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl]propanamide |
InChI |
InChI=1S/C31H45N3O2/c32-27(21-23-9-3-1-4-10-23)29(35)33-28(22-24-11-5-2-6-12-24)30(36)34-19-17-31(18-20-34)16-15-25-13-7-8-14-26(25)31/h7-8,13-16,23-24,27-28H,1-6,9-12,17-22,32H2,(H,33,35)/t27-,28-/m0/s1 |
Clave InChI |
PXWGYBFYSWKRRE-NSOVKSMOSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)N |
SMILES canónico |
C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


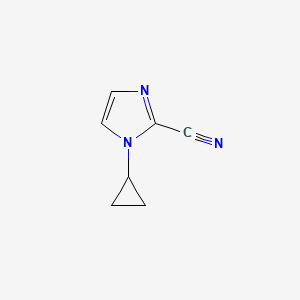
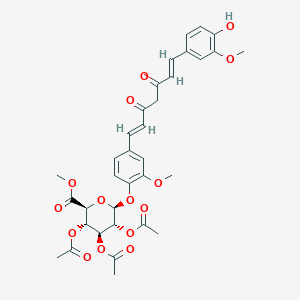
![5-[(6-O-Acetyl-beta-D-glucopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one](/img/structure/B13439206.png)
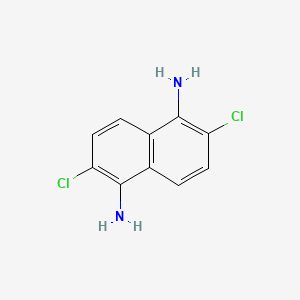
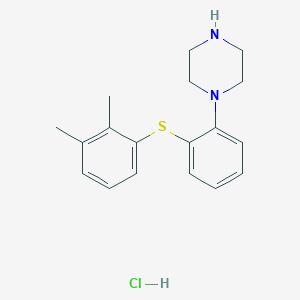
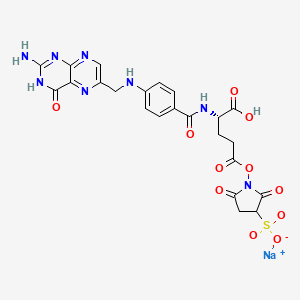
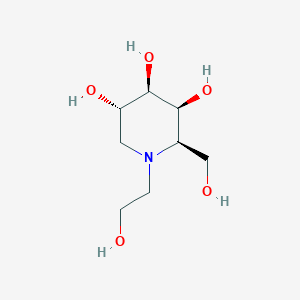
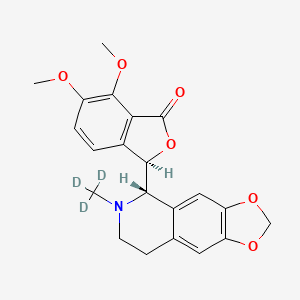
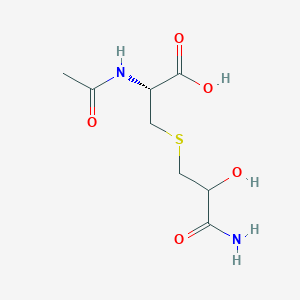
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

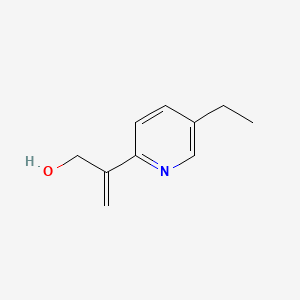
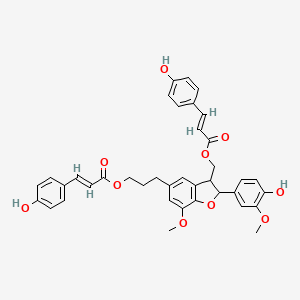
![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
